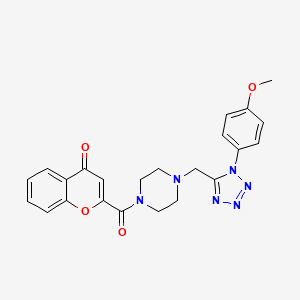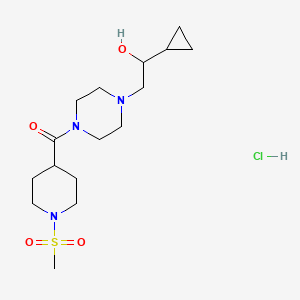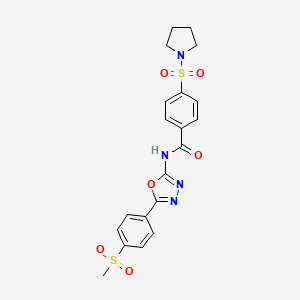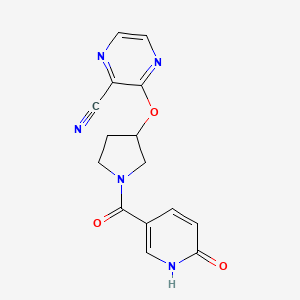
(3-Aminobenzoyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Aminobenzoyl)urea” is an organic compound with the chemical formula C8H9N3O2. It has a molecular weight of 179.18 . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Another study reported the synthesis and application of a new urea–benzoic acid containing ligand for the functionalization of silica-coated magnetic nanoparticles .Molecular Structure Analysis
“this compound” contains a total of 22 bonds; 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 primary amine (aromatic), and 1 imide (-thio) .Chemical Reactions Analysis
Urea undergoes decomposition through thermolysis and hydrolysis when dispersively dosed into the hot exhaust pipe . Urea must be analyzed within one hour of collection if held at room temperature. If kept for a longer time, it will get a false positive test, like nitrite will be positive. Urea-producing organisms will degrade urea to ammonia and change the pH to alkaline .Physical and Chemical Properties Analysis
Urea must be analyzed within one hour of collection if held at room temperature. Keep urine at 2 to 8°C if delayed >8 hours. If urine is kept for a longer time, then it will get a false positive test, like nitrite will be positive. Urea-producing organisms will degrade urea to ammonia and change the pH to alkaline .Applications De Recherche Scientifique
Antibacterial Activity
(3-Aminobenzoyl)urea derivatives, such as aminobenzimidazole ureas, show promise in antibacterial applications. They exhibit broad-spectrum Gram-positive antibacterial activity by inhibiting bacterial gyrase and topoisomerase IV, crucial in DNA replication and cell division. These compounds have been effective in rodent models of bacterial infection (Grillot et al., 2014).
Suppression of Toxic Compound Formation
This compound can play a role in reducing the formation of harmful compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in certain chemical processes. This suppression effect is significant, especially in environmental science, as it helps in reducing pollutants (Kuzuhara et al., 2005).
Central Nervous System Activity
Novel urea derivatives, including those related to this compound, have been synthesized and evaluated for their activity in the central nervous system. Such compounds might interact with the serotonin or opioid systems and show potential in neurological research (Szacon et al., 2015).
Agronomic Applications
In agriculture, urea compounds, including this compound derivatives, are explored for their effects on crop performance and nitrogen losses. They are studied in the context of additives and biostimulants, demonstrating varied impacts on crop yield and environmental sustainability (Souza et al., 2019).
NMR Spectroscopy in Drug Development
This compound and its derivatives are crucial in NMR spectroscopy for identifying biologically active compounds. The molecular structure of urea derivatives influences their NMR spectral data, which is vital in the pharmaceutical industry for drug development and quality control (Bakibaev et al., 2021).
Antitumor Activity
Certain this compound derivatives demonstrate significant antitumor activity. For instance, modifications to the urea group and the incorporation of halogens have been shown to inhibit microtubule assembly and induce apoptosis in cancer cells, offering a potential pathway for anticancer drug development (Jiang et al., 1998).
Synthesis of Biologically Active Compounds
This compound plays a critical role in the synthesis of various biologically active compounds. Its chemistry is integral to creating molecules with potential therapeutic applications, including in areas like antibacterial and antidiabetic treatments (Bigi et al., 2000).
Mécanisme D'action
Target of Action
Urea and its derivatives are known to interact differently with hydrophobic groups than with either hydrophilic groups or protein backbones . In the context of urease, a metallochaperone UreG serves as a target for urease inhibitors .
Mode of Action
Urea and its derivatives are known to unfold a chain of purely hydrophobic groups which otherwise adopt a compact structure in pure water . This unfolding process arises due to a weakening of hydrophobic interactions between the polymer groups .
Biochemical Pathways
Urea is a key player in the urea cycle, a cycle of biochemical reactions that produces urea from ammonia . This cycle occurs in ureotelic organisms and converts highly toxic ammonia to urea for excretion .
Pharmacokinetics
Studies on urea have shown that it can be measured in the brain, plasma, and cerebrospinal fluid (csf) in response to a step increase in plasma concentration, intravenous infusion, or a bolus injection of tracer .
Result of Action
Urea and its derivatives are known to reduce the attraction between two model hydrophobic plates, and graphene sheets, when added to the solution .
Action Environment
Studies on urea and 3,4-dimethylpyrazole phosphate have shown that these compounds can alter the community structure of bacteria in different types of soils .
Propriétés
IUPAC Name |
3-amino-N-carbamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,9H2,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFKRZADODCCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)
![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}urea](/img/structure/B2943958.png)
![5-Azaspiro[2.4]heptan-4-one](/img/structure/B2943959.png)




![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)

![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)
